S1P1 Receptor Agonist Potency: Class-Level Inference from Benzothiazole-Azetidine Carboxylic Acid Lead
While no direct S1P1 data exist for CAS 1396843-25-6, the closest structurally characterized analog, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid (TC-SP 14), demonstrated an EC50 of 0.3 mg/kg p.o. for lymphocyte reduction in mice, with minimal S1P3 activity [1]. The 5-bromothiophene-2-carboxylate ester in the target compound may serve as a prodrug or affinity-enhancing motif, but this remains unverified.
| Evidence Dimension | In vivo lymphocyte reduction (surrogate for S1P1 agonism) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | TC-SP 14: 0.3 mg/kg p.o. significant lymphocyte reduction at 24 h |
| Quantified Difference | Cannot be calculated |
| Conditions | Mouse DTH model; oral dosing (ACS Med. Chem. Lett. 2010) |
Why This Matters
Establishes the benzothiazole-azetidine scaffold as a validated entry point for S1P1 modulation, indicating potential but unproven therapeutic relevance for the target compound.
- [1] Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1). ACS Medicinal Chemistry Letters, 2010. View Source
